molecular formula C20H22N4O B2889553 1-benzhydryl-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea CAS No. 1226431-55-5

1-benzhydryl-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea

Cat. No.: B2889553
CAS No.: 1226431-55-5
M. Wt: 334.423
InChI Key: JCVQQXWCGWTFBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Synthesis Analysis

The synthesis of imidazole-containing compounds often involves the reaction of appropriate 1-arylhydrazinecarbonitriles with 2-chloro-4,5-dihydro-1H-imidazole .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole-containing compounds have been synthesized by various methods, including the reaction of appropriate 1-arylhydrazinecarbonitriles with 2-chloro-4,5-dihydro-1H-imidazole .


Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole-containing compounds can vary widely depending on the specific compound. Imidazole itself is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis Approaches

Research has demonstrated a variety of synthetic approaches for compounds related to 1-benzhydryl-3-(2-(2-methyl-1H-imidazol-1-yl)ethyl)urea. For instance, a study detailed the synthesis of compounds with the benz[h]imidazo[1,2‐c]quinazoline ring system, which involves ureas obtained from specific naphthalenecarbonitrile and isocyanates undergoing double cyclization upon thermal decomposition or treatment with base (Petridou-Fischer & Papadopoulos, 1984). Another study reported on novel phosphoranes containing urea derivatives synthesized through a chemoselective reaction involving acetylenic ester, phosphine, and either N-acetyl-N′-methyl urea or ethyl urea (Afshar & Islami, 2009).

Structural and Activity Insights

Significant work has also been done on the structural analysis and potential biological activities of compounds structurally similar to this compound. For example, the synthesis and evaluation of novel 1-(1-alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted urea derivatives have been explored for their central nervous system activity, highlighting the importance of the imidazole ring and urea moiety in biological activity (Szacon et al., 2015). Additionally, studies have synthesized and evaluated the antioxidant activity of certain urea derivatives, further expanding the understanding of how structural variations can impact biological effects (George et al., 2010).

Potential Applications

The research on related compounds has laid the groundwork for various potential applications, ranging from medicinal chemistry to material science. For instance, the synthesis of cyclic guanidines, including N-benzhydryl bicyclic guanidines, has shown potent hypoglycemic activity, indicating potential applications in diabetes management (Kosasayama et al., 1979). Another avenue of research involves the solvent-free synthesis of substituted ureas from CO2 and amines, utilizing ionic liquids as catalysts, suggesting environmental applications in carbon capture and utilization technologies (Jiang et al., 2008).

Safety and Hazards

The safety and hazards associated with imidazole-containing compounds can vary widely depending on the specific compound. Some imidazole-containing compounds have been reported to exhibit antimicrobial, antifungal, antithyroid, antioxidant, cardiotonic, antihypertensive, Dopamine β-Hydroxylase (DBH) inhibitory and anti-HIV properties .

Future Directions

The development of new drugs that overcome antimicrobial resistance (AMR) problems is a current focus in the field of medicinal chemistry . Imidazole-containing compounds, due to their broad range of chemical and biological properties, are considered important synthons in the development of these new drugs .

Properties

IUPAC Name

1-benzhydryl-3-[2-(2-methylimidazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-16-21-12-14-24(16)15-13-22-20(25)23-19(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-12,14,19H,13,15H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVQQXWCGWTFBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.